Bis(4-tert-butylphenyl)iodonium 1,4-perfluorobutanedisulfonate
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Overview
Description
Bis(4-tert-butylphenyl)iodonium 1,4-perfluorobutanedisulfonate: is a chemical compound known for its role as a photoinitiator and photoacid generator. It is used in various applications, particularly in the field of photolithography and polymerization processes. The compound is characterized by its high reactivity and ability to generate acid upon exposure to light, making it valuable in industrial and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-tert-butylphenyl)iodonium 1,4-perfluorobutanedisulfonate typically involves the reaction of iodine with tert-butylbenzene in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) to room temperature. Trifluoromethanesulfonic acid is then added to facilitate the formation of the iodonium salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of specialized equipment and safety measures is essential due to the reactive nature of the intermediates and final product .
Chemical Reactions Analysis
Types of Reactions: Bis(4-tert-butylphenyl)iodonium 1,4-perfluorobutanedisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its iodonium group.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The iodonium group can be substituted by nucleophiles, leading to the formation of different products
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) is commonly used.
Solvents: Dichloromethane, ethyl lactate, and γ-butyrolactone are typical solvents.
Conditions: Reactions are often carried out at low temperatures to room temperature
Major Products:
Scientific Research Applications
Chemistry:
Photoinitiator: Used in photopolymerization processes to initiate the polymerization of monomers.
Photoacid Generator: Generates acid upon exposure to light, useful in photolithography
Biology and Medicine:
Radiofluorination: Used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Industry:
Semiconductor Manufacturing: Utilized in photolithography for the production of microchips and other semiconductor devices.
Mechanism of Action
The mechanism of action of Bis(4-tert-butylphenyl)iodonium 1,4-perfluorobutanedisulfonate involves the absorption of light, leading to the cleavage of the iodonium group. This cleavage generates a cationic portion and an anionic portion, which are highly reactive. The generated acid and free radicals can initiate polymerization reactions or other chemical transformations .
Comparison with Similar Compounds
- Bis(4-tert-butylphenyl)iodonium triflate
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
- Bis(4-tert-butylphenyl)iodonium nonafluorobutanesulfonate
Uniqueness: Bis(4-tert-butylphenyl)iodonium 1,4-perfluorobutanedisulfonate is unique due to its specific perfluorobutanedisulfonate group, which imparts distinct solubility and reactivity characteristics. This makes it particularly suitable for certain photoinitiation and photoacid generation applications compared to its analogs .
Properties
CAS No. |
799274-55-8 |
---|---|
Molecular Formula |
C44H52F8I2O6S2 |
Molecular Weight |
1146.8 g/mol |
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;1,1,2,2,3,3,4,4-octafluorobutane-1,4-disulfonate |
InChI |
InChI=1S/2C20H26I.C4H2F8O6S2/c2*1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;5-1(6,3(9,10)19(13,14)15)2(7,8)4(11,12)20(16,17)18/h2*7-14H,1-6H3;(H,13,14,15)(H,16,17,18)/q2*+1;/p-2 |
InChI Key |
MWWKFJPNDFZWRY-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)S(=O)(=O)[O-])(F)F |
Origin of Product |
United States |
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